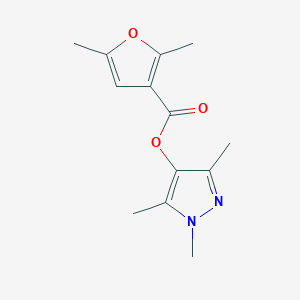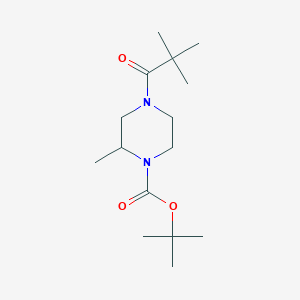
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFPB is a heterocyclic compound that belongs to the pyrazole family. It is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate is not fully understood. However, it has been shown to bind to certain proteins, including the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene expression regulation, and their dysregulation has been associated with various diseases, including cancer and inflammatory disorders. (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has been shown to inhibit the binding of BET proteins to chromatin, leading to a decrease in the expression of genes regulated by BET proteins.
Biochemical and Physiological Effects:
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has several advantages for use in lab experiments. It has a high binding affinity for certain proteins, making it an excellent tool for studying protein-protein interactions. (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate is also fluorescent, making it useful for studying the localization and dynamics of proteins in living cells. However, (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has some limitations. It is relatively expensive and can be difficult to synthesize. In addition, (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has a short half-life in vivo, limiting its use in animal studies.
未来方向
There are several future directions for the use of (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate in scientific research. One potential application is in the development of novel cancer therapeutics. (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has been shown to inhibit the growth of cancer cells, and further research could lead to the development of more potent and selective inhibitors of BET proteins. Another potential application is in the study of epigenetic regulation. BET proteins play a crucial role in epigenetic regulation, and (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate could be used to study the role of BET proteins in various diseases. Finally, (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate could be used as a tool for the development of novel fluorescent probes for studying protein-protein interactions and protein localization in living cells.
Conclusion:
In conclusion, (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate is a unique chemical compound that has gained significant attention in scientific research. It has a high binding affinity for certain proteins and has been used as a tool for studying protein-protein interactions, protein localization, and the development of novel compounds with potential biological activity. (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has several advantages for use in lab experiments, including its high binding affinity and fluorescence. However, it also has limitations, including its expense and short half-life in vivo. Future research could lead to the development of novel cancer therapeutics, a better understanding of epigenetic regulation, and the development of novel fluorescent probes for studying protein-protein interactions and protein localization in living cells.
合成方法
The synthesis of (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate involves the reaction of 3-fluorobenzoic acid with 1,3,5-trimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or tetrahydrofuran. The resulting (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate is then purified by column chromatography to obtain a pure product.
科学研究应用
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate is widely used in scientific research due to its unique properties. It has been shown to have a high binding affinity for certain proteins, making it an excellent tool for studying protein-protein interactions. (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has also been used as a fluorescent probe to study the localization and dynamics of proteins in living cells. In addition, (1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate has been used as a building block for the synthesis of various compounds with potential biological activity.
属性
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl) 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8-12(9(2)16(3)15-8)18-13(17)10-5-4-6-11(14)7-10/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWANKNOKGSXCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,5-Trimethylpyrazol-4-yl) 3-fluorobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

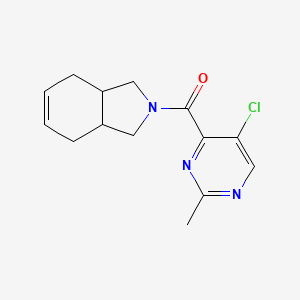
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
![2-[(2-Chloro-4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7592411.png)
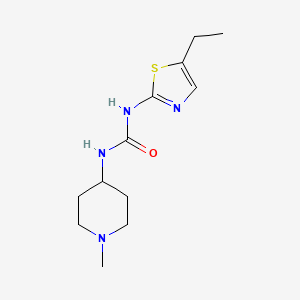
![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)

![2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)
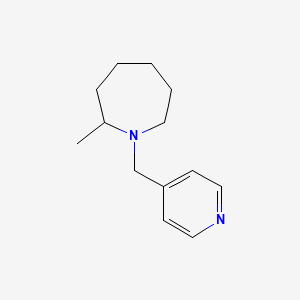
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
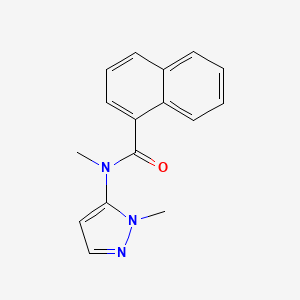
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)
